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Introduction

Triisooctylamine (TIOA) is a tertiary amine-based liquid anion exchanger widely utilized in

hydrometallurgy and analytical chemistry for the selective separation and purification of heavy

metals. Its high molecular weight and branched alkyl chains confer excellent solubility in

various organic diluents and minimal solubility in aqueous phases, making it an effective

extractant. The primary mechanism of extraction involves the formation of ion-association

complexes. In an acidic aqueous medium, the amine is protonated, forming an alkylammonium

cation, which can then extract anionic metal complexes from the aqueous phase into the

organic phase. This process is particularly effective for metals that form stable anionic

complexes in acidic solutions, such as iron (III), chromium (VI), cobalt (II), and others in the

presence of chloride, sulfate, or nitrate ions.

Mechanism of Extraction
The extraction of a metal ion (Mⁿ⁺) by TIOA from an acidic solution containing a ligand (L⁻,

e.g., Cl⁻) can be generalized by an anion exchange mechanism. The amine (R₃N) is first

protonated by the acid in the aqueous phase. This protonated amine then pairs with the anionic

metal complex.

Step 1: Protonation of the Amine R₃N₍org₎ + H⁺₍aq₎ + L⁻₍aq₎ ⇌ [R₃NH⁺L⁻]₍org₎

Step 2: Anion Exchange with Metal Complex [R₃NH⁺L⁻]₍org₎ + [MLₓ]⁽ˣ⁻ⁿ⁾⁻₍aq₎ ⇌ [R₃NH⁺][MLₓ]

⁽ˣ⁻ⁿ⁾⁻₍org₎ + L⁻₍aq₎
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The efficiency of this process is highly dependent on factors such as the pH of the aqueous

phase, the concentration of the acid and ligand, the choice of organic diluent, and the

temperature.
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Caption: General mechanism of heavy metal extraction using TIOA.

Application 1: Selective Extraction of Iron (III) from
Hydrochloric Acid Media

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3422417?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TIOA is highly effective for the selective extraction of Iron (III) from concentrated hydrochloric

acid solutions, where it exists predominantly as the tetrachloroferrate (III) anion, [FeCl₄]⁻. This

method is useful for purifying solutions containing other metals that do not form stable anionic

chloride complexes under the same conditions.

Experimental Protocol
This protocol is based on the methodology described for the liquid-liquid extraction of Iron (III).

[1]

1. Reagent Preparation:

Aqueous Phase (Stock Solution): Prepare a stock solution of Iron (III) by dissolving a known

quantity of Ammonium iron(III) sulfate in double-distilled water. Standardize the solution

volumetrically with potassium dichromate.[1] Dilute the stock solution to obtain the desired

Fe(III) concentration (e.g., 1.0 x 10⁻³ M).

Organic Phase: Prepare a 5.0 x 10⁻² M solution of Triisooctylamine (TIOA) in a suitable

organic diluent such as benzene or toluene.[1]

Stripping Solution: Prepare a 1.0 M solution of sulfuric acid (H₂SO₄).[1]

2. Extraction Procedure:

Take a 10 mL aliquot of the aqueous Iron (III) solution and add hydrochloric acid to achieve

the desired concentration (e.g., 8.0 M for maximum extraction).[1]

Transfer the solution to a separatory funnel.

Add 10 mL of the 5.0 x 10⁻² M TIOA organic solution to the funnel.[1]

Shake the funnel vigorously for 5 minutes to ensure equilibrium is reached.[1]

Allow the two phases to separate completely.

Drain the aqueous phase (raffinate) and collect the organic phase (extract).

3. Stripping (Back-Extraction) Procedure:
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Transfer the iron-loaded organic phase to a clean separatory funnel.

Add 10 mL of 1.0 M H₂SO₄ as the stripping agent.[1]

Shake vigorously for 5 minutes.

Allow the phases to separate and collect the aqueous phase (strip solution), which now

contains the recovered Iron (III).

For quantitative recovery (>99%), this stripping step may need to be repeated up to three

times with fresh portions of the stripping solution.[1]

4. Analysis:

Determine the concentration of Iron (III) in the initial aqueous solution, the raffinate, and the

strip solution using a suitable analytical method, such as spectrophotometry at 480 nm after

forming a thiocyanate complex.[1]

Data Presentation: Extraction of Iron (III)
The efficiency of Iron (III) extraction by TIOA is highly dependent on the type and concentration

of the mineral acid used.

Mineral Acid
Optimal Acid
Concentration

Maximum
Extraction (%)

Reference

Hydrochloric Acid

(HCl)
8.0 M 98.21 [1]

Sulfuric Acid (H₂SO₄) 10.0 M 80.32 [1]

Nitric Acid (HNO₃) 12.0 M 79.12 [1]

Perchloric Acid

(HClO₄)
12.0 M 68.16 [1]

Experimental Workflow Diagram
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Caption: Workflow for the solvent extraction and stripping of Iron (III).
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Application 2: Separation of Other Heavy Metals
TIOA can be applied to the extraction of other heavy metals that form anionic species in acidic

solutions. The selectivity depends on the relative stability of these anionic complexes and the

extraction conditions.

Extraction of Chromium (VI)
Chromium (VI) can be extracted from various acid solutions using TIOA.[2] The mechanism is

typically an ion-exchange reaction, but at high acidities, Cr(VI) can be co-extracted with the

acid itself.[2] In solutions of HCl, HBr, and HNO₃, the extracted species is often HCrO₄⁻, while

from HClO₄ solutions, it is extracted as Cr₂O₇²⁻.[2]

Separation of Cobalt (II) and Nickel (II)
The separation of cobalt and nickel is a significant challenge in hydrometallurgy. In

concentrated chloride solutions, cobalt (II) forms stable blue anionic complexes like [CoCl₃]⁻

and [CoCl₄]²⁻, while nickel (II) tends to remain as a green cationic species, [Ni(H₂O)₆]²⁺. This

difference allows for the selective extraction of cobalt using amine-based extractants like TIOA.

While phosphinic acid-based extractants like Cyanex 272 are often favored commercially for

Co/Ni separation from sulfate solutions, tertiary amines are effective in chloride media.[3][4]

Data Presentation: Comparative Extraction Data
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Metal Ion
Aqueous
Medium

Extractant/
Diluent

Key
Conditions

Extraction
Efficiency

Reference

Fe(III) 8.0 M HCl
0.05 M TIOA /

Benzene

Room Temp,

5 min
98.21% [1]

Cr(VI)
HCl, HBr,

HNO₃

TIOA / o-

Xylene
Low acidity

Effective,

forms

HCrO₄⁻

complex

[2]

Co(II) 5.5 M Cl⁻

1.3 M

MTOAC* /

Toluene

pH 1.0, O/A =

1.5

98.23% (vs.

0.86% for Ni)
[5]

Zr(IV) 2 M H₂SO₄ 40 vol% TIOA
Room Temp,

5 min

Lower than

TOA
[6]

*Note: Data for MTOAC (methyltrioctylammonium chloride), a quaternary amine, is shown to

illustrate the principle of Co/Ni separation in chloride media, as it follows a similar anion

exchange mechanism.

General Protocol for Stripping
The recovery of the extracted metal from the loaded organic phase (stripping) is a critical step

for recycling the extractant and obtaining a concentrated solution of the desired metal. The

choice of stripping agent depends on the stability of the metal-TIOA complex.

1. Common Stripping Agents:

Dilute Acids: For metals extracted from highly acidic media, stripping can often be achieved

by contacting the organic phase with a dilute acid solution (e.g., 0.2-1.0 M H₂SO₄ or HCl).[1]

[7] This shifts the equilibrium back, releasing the metal ion into the new aqueous phase.

Alkaline Solutions: Carbonate or hydroxide solutions can be used to deprotonate the

alkylammonium cation, breaking the ion pair and releasing the metal complex.
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Complexing Agents: Solutions containing strong complexing agents can be used to pull the

metal ion from the organic phase into the aqueous phase.

2. General Procedure:

Separate the metal-loaded organic phase from the extraction step.

Contact it with an appropriate stripping solution at a defined organic-to-aqueous (O/A) ratio.

Agitate the mixture for a sufficient time to reach equilibrium.

Allow the phases to disengage and collect the metal-rich aqueous strip liquor.

The regenerated (stripped) organic phase can often be recycled back to the extraction stage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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